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molecular formula C6H15N<br>C6H15N<br>CH3CH(CH3)NHCH(CH3)CH3 B044863 Diisopropylamine CAS No. 108-18-9

Diisopropylamine

Cat. No. B044863
M. Wt: 101.19 g/mol
InChI Key: UAOMVDZJSHZZME-UHFFFAOYSA-N
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Patent
US05247119

Procedure details

A mixture of 10 mmole of lithium diisopropylamide (LDA), formed from n-butyllithium and diisopropylamine, in 10 mL of tetrahydrofuran was cooled to -78° C. Then 2 g of α-isopropyl-3,4-dimethoxybenzyl nitrile was added to the mixture. The reaction mixture was stirred at -78° C. for 20 minutes, 0.78 mL of epibromohydrin was added and stirring was continued for an additional two hours. The reaction mixture was then added to aqueous hydrochloric acid, the aqueous solution was extracted with ether and the ether extracts were combined. The combined extracts were dried over magnesium sulfate, filtered and the organic solvent was removed from the filtrate to provide 2.66 g of an oil which was used immediately in Step (b), below.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:8].O1[CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH2:10]([Li:8])[CH2:11][CH2:12][CH3:13].[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Li]
Name
Type
product
Smiles
C(C)(C)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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